![molecular formula C23H14Cl5NO2 B2374860 (Z)-[(4-clorofenil)[2-(2,4-diclorofenil)ciclopropil]metilideno]amino 3,4-diclorobenzoato CAS No. 338749-31-8](/img/structure/B2374860.png)
(Z)-[(4-clorofenil)[2-(2,4-diclorofenil)ciclopropil]metilideno]amino 3,4-diclorobenzoato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate is a complex organic compound with a molecular formula of C23H14Cl5NO2. It is known for its unique structural features, which include multiple chlorine atoms and a cyclopropyl group.
Aplicaciones Científicas De Investigación
(Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with 2-(2,4-dichlorophenyl)cyclopropylamine under specific conditions to form an intermediate. This intermediate is then reacted with 3,4-dichlorobenzoic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Mecanismo De Acción
The mechanism of action of (Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate
- (Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate
Uniqueness
(Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate is unique due to its specific structural features, such as the presence of multiple chlorine atoms and a cyclopropyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research .
Propiedades
IUPAC Name |
[(Z)-[(4-chlorophenyl)-[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl5NO2/c24-14-4-1-12(2-5-14)22(18-11-17(18)16-7-6-15(25)10-20(16)27)29-31-23(30)13-3-8-19(26)21(28)9-13/h1-10,17-18H,11H2/b29-22+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPGAKMODQGNHH-QUPMIFSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OC(=O)C2=CC(=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2374782.png)
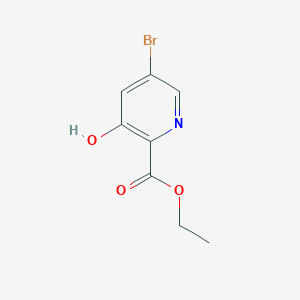
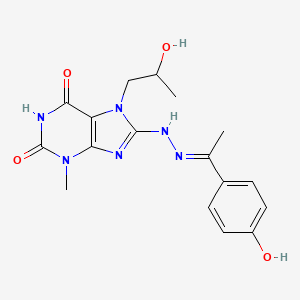
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide hydrochloride](/img/structure/B2374787.png)
![1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2374788.png)
![N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide](/img/structure/B2374789.png)
![N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2374790.png)
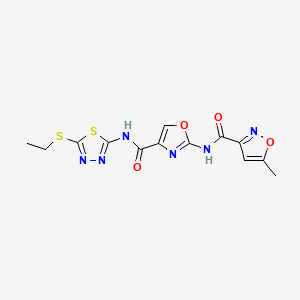
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2374792.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2374793.png)
![tert-Butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate](/img/structure/B2374796.png)
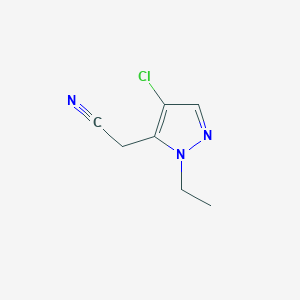
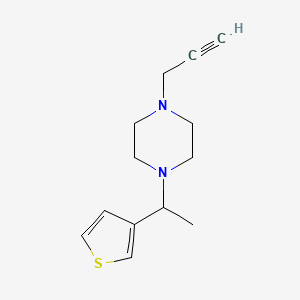
![3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2374800.png)
